Cas no 529-38-4 (Ethyl benzoylecgonine)

Ethyl benzoylecgonine structure
Ethyl benzoylecgonine structure
Product Name:Ethyl benzoylecgonine
CAS-nummer:529-38-4
MF:C18H23NO4
MW:317.37952542305
CID:371235
PubChem ID:644006
Update Time:2025-04-19

Ethyl benzoylecgonine Chemische en fysische eigenschappen

Naam en identificatie

    • 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-8-methyl-, ethyl ester, (1R,2R,3S,5S)-
    • 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-8-methyl-, ethyl ester, (1R,2R,3S,5...
    • Cocaethylene
    • Cocaethylene (Benzoylecgonine ethyl ester)
    • Cocaethylene solution
    • ethyl (1S,3S,4R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
    • benzoylecgonine ethyl ester
    • Benzoylethylecgonin
    • Cocaethylin
    • Cocaethyline
    • Ecgonine ethyl ester benzoate (ester)​
    • Ethyl benzoylecgonine
    • Ethylcocaine
    • Homocaine
    • Homococaine
    • UNII-FJO3071W5Y
    • Ethyl cocaine
    • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-
    • Cocaethylene (1mg/ml in Acetonitrile)
    • Cocaethylene (Benzoylethylecgonine)
    • Cocaethylene (Benzoylethylecgonine) 1.0 mg/ml in Acetonitrile
    • Cocaethylene; Benzoylethylecgonine
    • J21.586D
    • 0-22-00-00209 (Beilstein Handbook Reference)
    • Ecgonine ethyl ester benzoate (ester)
    • Ethylbenzoylecgonine
    • NS00010399
    • HY-U00306
    • FJO3071W5Y
    • CHEBI:174315
    • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, (1R,2R,3S,5S)- (9CI)
    • BRN 6117763
    • CS-7297
    • (1R,2R,3S,5S)-3-(BENZOYLOXY)-8-METHYL-8-AZABICYCLO(3.2.1)OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
    • Cocethyline
    • SCHEMBL25282
    • Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, (1R,2R,3S,5S)-
    • Cocaethylene (Benzoylethylecgonine) 0.1 mg/ml in Acetonitrile
    • 529-38-4
    • Cocaethylene, 1mg/ml in Acetonitrile
    • DTXSID20873213
    • COCAETHYLENE [MI]
    • Q4586731
    • O-Benzoyl-l-ecgonine ethyl ester
    • Cocaine-M Cocaethylene
    • (1R,2R,3S)-ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • [1R-(exo,exo)]-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
    • Cocaethylene, analytical standard
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, (1R-(exo,exo))-
    • Inchi: 1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1
    • InChI-sleutel: NMPOSNRHZIWLLL-XUWVNRHRSA-N
    • LACHT: O(C(C1C=CC=CC=1)=O)[C@H]1C[C@@H]2CC[C@H]([C@H]1C(=O)OCC)N2C

Berekende eigenschappen

  • Exacte massa: 317.16300
  • Monoisotopische massa: 317.16270821g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 6
  • Complexiteit: 446
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 55.8Ų

Experimentele eigenschappen

  • Smeltpunt: 1090C
  • Vlampunt: 2 °C
  • PSA: 55.84000
  • LogboekP: 2.19570

Ethyl benzoylecgonine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
  • WGK Duitsland:3
  • Code gevarencategorie: 25-36-20/21/22-11
  • Veiligheidsinstructies: 45-36/37-16
  • RTECS:CL5602980
  • Identificatie van gevaarlijk materiaal: T Xn F
  • Risicozinnen:R25; R36; R20/21/22; R11

Ethyl benzoylecgonine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.